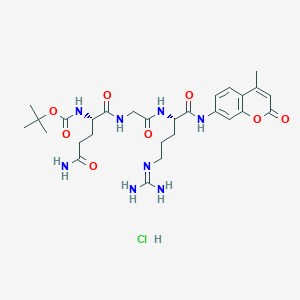
4-Chloronicotinaldehyde hydrochloride
Vue d'ensemble
Description
4-Chloronicotinaldehyde hydrochloride is a chemical compound with the CAS Number: 1449008-08-5 . It has a molecular weight of 178.02 .
Molecular Structure Analysis
The IUPAC name for 4-Chloronicotinaldehyde hydrochloride is 4-chloronicotinaldehyde hydrochloride . The InChI code for this compound is 1S/C6H4ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H .Physical And Chemical Properties Analysis
4-Chloronicotinaldehyde hydrochloride has a molecular weight of 178.02 . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
1. Use in Analytical Chemistry and Chromatography
4-Chloronicotinaldehyde hydrochloride has been utilized in various analytical chemistry applications. It has been involved in studies for the separation of chlorinated hydroxybenzaldehydes, indicating its utility in chromatographic processes. A study demonstrated the separation of a mixture of chlorinated 4-hydroxybenzaldehydes, including 4-chloronicotinaldehyde, on a non-polar SE-30 capillary column using isothermal and temperature-programmed conditions, showing its potential in chromatographic separation and analysis (Korhonen & Knuutinen, 1984).
2. Role in Organic Synthesis
4-Chloronicotinaldehyde hydrochloride has been used as a starting material or intermediate in various organic syntheses. For instance, it was utilized in the synthesis of Baylis-Hillman acetates, which were then transformed into multisubstituted quinolines and cyclopenta[g]quinolines. These synthesized quinolines were found to have substantial antibacterial and antifungal activity, highlighting the compound's significance in pharmaceutical research (Narender et al., 2006).
3. Application in Spectroscopy and Chemical Analysis
Studies have shown the use of 4-chloronicotinaldehyde hydrochloride in spectroscopic analysis. It has been involved in the development of analytical methods for the determination of various compounds. For example, a research utilized 2-chloro-3-formylpyridine (2-chloronicotinaldehyde) in the synthesis of pyrazolo[3,4-b]pyridines, which were then analyzed using nuclear magnetic resonance spectroscopy. This indicates its importance in facilitating detailed chemical analysis and structure elucidation (Lynch et al., 1988).
4. Implications in Environmental Science
In environmental science, 4-chloronicotinaldehyde hydrochloride is studied for understanding chemical reactions and environmental behavior of chlorinated compounds. A study measured hydrolysis rate constants of chlorinated methanes, ethanes, ethenes, and propanes in aqueous solutions, contributing to our understanding of the environmental fate of these compounds. This type of research is crucial for assessing the environmental impact and behavior of chlorinated aldehydes, including 4-chloronicotinaldehyde hydrochloride (Jeffers et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloropyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCGVSMSAQHZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinaldehyde hydrochloride | |
CAS RN |
1449008-08-5 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)



![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)








![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)